Cyclohexénones

Cyclohexenones are a class of organic compounds characterized by the presence of a six-membered ring with one or more ketone functional groups attached to it. These compounds play crucial roles in various chemical and industrial applications due to their unique structural features. Structurally, cyclohexenones can be monosubstituted or polysubstituted, depending on the position and number of ketone functionalities.

The most common isomer, trans-cyclohexenone, is a colorless liquid with a distinctive odor. It serves as an important intermediate in the synthesis of numerous organic compounds and fragrances due to its reactivity towards nucleophiles and electrophiles. Additionally, cyclohexenones are used in the production of dyes, pharmaceuticals, and cosmetics.

In terms of chemical reactions, these compounds can undergo various transformations such as hydrogenation, reduction, and oxidation. The ketone functionality makes them prone to enolization, leading to the formation of cyclic enols, which further influences their reactivity. Research into cyclohexenones continues, driven by their potential applications in green chemistry processes aimed at reducing environmental impact.

Overall, cyclohexenones represent a versatile group of compounds with broad applications in chemical synthesis and beyond, making them an essential component in the diverse world of organic chemistry.

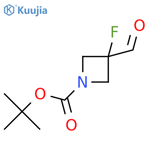

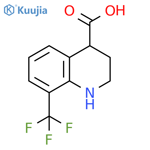

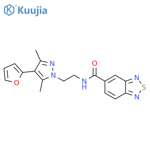

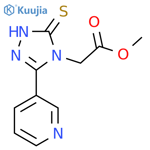

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

|

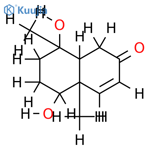

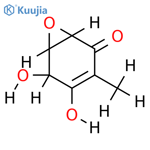

3-Ketone-3-Hydroxy-28-nor-11,13,17-oleanatrien-21-one | 72933-71-2 | C29H40O2 |

|

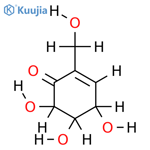

(E)-3-Hydroxy-2-(1-oxo-10-hexadecenyl)-2-cyclohexen-1-one | 79048-57-0 | C22H36O3 |

|

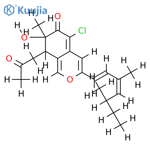

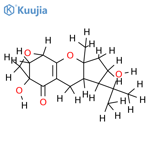

radianspene B | 1379464-23-9 | C22H32O5 |

|

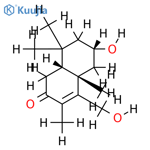

3beta-hydroxymultiflor-8-en-7-one | 142449-68-1 | C30H48O2 |

|

1beta,4beta-dihydroxy-11,12,13-trinor-8,9-eudesmen-7-one | 1192476-05-3 | C12H18O3 |

|

Antibiotic KD16-UI | 40980-53-8 | C7H10O5 |

|

epi-isochromophilone II | 901309-50-0 | C22H27ClO4 |

|

diaporol F | 1401325-06-1 | C15H24O3 |

|

Terramutin | 18746-82-2 | C7H8O4 |

|

guignardone B | 1260369-75-2 | C17H24O5 |

Littérature connexe

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352

-

4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

Fournisseurs recommandés

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés